molecular formula C10H8F4O3 B14023855 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No.: B14023855
M. Wt: 252.16 g/mol
InChI Key: XKOIUBBAOHPCSV-UHFFFAOYSA-N
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Description

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of ethoxy, fluoro, and trifluoromethyl groups. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves the introduction of the ethoxy, fluoro, and trifluoromethyl groups onto a benzoic acid scaffold. One common method includes the use of electrophilic aromatic substitution reactions, where the benzoic acid is treated with ethyl iodide, fluorine gas, and trifluoromethyl iodide under controlled conditions.

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reagents are introduced sequentially. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy or fluoro groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products: The major products formed from these reactions include various substituted benzoic acids, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its lipophilicity and binding affinity, allowing it to interact effectively with biological membranes and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 4-Fluoro-3-(trifluoromethyl)benzoic acid
  • 2-Fluoro-5-(trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 4-Ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can provide additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

4-ethoxy-3-fluoro-5-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C10H8F4O3/c1-2-17-8-6(10(12,13)14)3-5(9(15)16)4-7(8)11/h3-4H,2H2,1H3,(H,15,16)

InChI Key

XKOIUBBAOHPCSV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1F)C(=O)O)C(F)(F)F

Origin of Product

United States

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